

# "characterization of defects in UiO-66(Zr) versus UiO-67"

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## Compound of Interest

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## A Comparative Guide to Defect Characterization in **UiO-66(Zr)** and **UiO-67**

For researchers and professionals in materials science and drug development, understanding the structural defects within metal-organic frameworks (MOFs) is paramount for harnessing their full potential. This guide provides a detailed comparison of defect characterization in two of the most studied MOFs: **UiO-66(Zr)** and **UiO-67**. We will delve into the common types of defects, the experimental methods used to identify and quantify them, and their impact on the material's properties, supported by experimental data.

## Introduction to Defects in **UiO-66(Zr)** and **UiO-67**

**UiO-66** and **UiO-67** are zirconium-based MOFs known for their exceptional thermal and chemical stability.<sup>[1]</sup> Both are constructed from  $[\text{Zr}_6\text{O}_4(\text{OH})_4]^{12+}$  inorganic nodes, but they differ in the length of their organic linkers: **UiO-66** uses 1,4-benzenedicarboxylate (BDC), while **UiO-67** employs 4,4'-biphenyldicarboxylate (BPDC). This difference in linker length results in **UiO-67** having a larger pore size and surface area compared to **UiO-66**.

Deviations from the ideal crystalline structure, known as defects, are common in these materials and can significantly influence their performance.<sup>[1][2]</sup> The two primary types of defects encountered in both **UiO-66** and **UiO-67** are:

- **Missing Linker Defects:** These occur when a dicarboxylate linker is absent and the charge on the Zr cluster is compensated by other species, often monocarboxylic modulators used

during synthesis (e.g., formate, acetate, benzoate).[1][3] This creates open coordination sites on the zirconium clusters, which can act as catalytically active Lewis acid sites.[1][4]

- Missing Cluster Defects: In this type of defect, an entire  $[\text{Zr}_6\text{O}_4(\text{OH})_4]$  cluster, along with its twelve connecting linkers, is absent from the framework.[1][5] This leads to a more open structure with larger pores and can significantly increase the material's porosity.

The ability to control and characterize these defects is crucial for tailoring the properties of UiO-66 and UiO-67 for specific applications, such as catalysis, gas storage, and drug delivery.

## Comparative Analysis of Defect Characterization

The characterization of defects in UiO-66 and UiO-67 relies on a combination of analytical techniques. While the principles are the same for both MOFs, the quantitative results will differ based on the specific synthesis conditions.

## Quantitative Comparison of Properties

The following table summarizes key properties of ideal and defective UiO-66 and UiO-67, providing a baseline for comparison. The values for defective materials can vary significantly depending on the type and concentration of defects.

Property	UiO-66 (Ideal)	UiO-66 (Defective)	UiO-67 (Ideal)	UiO-67 (Defective)
Linker	1,4-benzenedicarboxylate (BDC)	1,4-benzenedicarboxylate (BDC)	4,4'-biphenyldicarboxylate (BPDC)	4,4'-biphenyldicarboxylate (BPDC)
Theoretical BET				
Surface Area (m <sup>2</sup> /g)	~1187[3]	>1200	~3000[3]	>3000
Pore Volume (cm <sup>3</sup> /g)	~0.5	>0.5	~1.2	>1.2
Pore Diameter (Å)	~6 (tetrahedral), ~8 (octahedral)	Larger with missing clusters	~12 (tetrahedral), ~16 (octahedral)	Larger with missing clusters
Lewis Acidity	Minimal (fully coordinated Zr) [1]	Increased (exposed Zr sites)[1][4]	Minimal (fully coordinated Zr)	Increased (exposed Zr sites)
Brønsted Acidity	Present ( $\mu_3$ -OH groups on clusters)	Can be tuned[6]	Present ( $\mu_3$ -OH groups on clusters)	Can be tuned

Note: The properties of defective materials are highly dependent on the synthesis conditions, including the type and concentration of modulators used.

## Experimental Protocols for Defect Characterization

A multi-technique approach is essential for a thorough characterization of defects. Below are detailed methodologies for key experiments.

### 1. Powder X-ray Diffraction (PXRD)

- Objective: To confirm the crystalline structure and phase purity of the MOF. The presence of broad peaks or additional reflections at low 2-theta values can indicate the presence of missing cluster defects.[6]
- Methodology:

- A small amount of the dried MOF powder is gently ground and mounted on a flat sample holder.
- The sample is analyzed using a diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
- Data is typically collected over a 2 $\theta$  range of 5° to 50° with a step size of 0.02°.
- The resulting diffraction pattern is compared to the simulated pattern from the ideal crystal structure of UiO-66 or UiO-67.

## 2. Thermogravimetric Analysis (TGA)

- Objective: To quantify the number of missing linkers by analyzing the weight loss steps corresponding to the decomposition of the organic linkers and compensating modulators.
- Methodology:
  - Approximately 5-10 mg of the activated MOF sample is placed in an alumina crucible.
  - The sample is heated from room temperature to around 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of air or an inert atmosphere (e.g., N<sub>2</sub>).
  - The weight loss as a function of temperature is recorded. The weight loss corresponding to the organic linkers and modulators is used to calculate the linker-to-cluster ratio, and thus the number of missing linkers.[6][7]

## 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To identify and quantify the organic species (linkers and modulators) present in the MOF. This is particularly useful for quantifying missing linker defects.
- Methodology:
  - A precisely weighed amount of the MOF sample (e.g., 10 mg) is digested in a solution of NaOH in D<sub>2</sub>O or HF in DMSO-d<sub>6</sub> to release the organic components.
  - An internal standard with a known concentration is added to the solution.

- $^1\text{H}$  NMR spectra are recorded.
- The relative integrals of the signals corresponding to the linker, the modulator, and the internal standard are used to determine the molar ratio of linker to modulator, which allows for the calculation of the number of missing linkers.[3]

#### 4. Gas Adsorption Analysis (e.g., $\text{N}_2$ Adsorption at 77 K)

- Objective: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. An increase in surface area and pore volume compared to the ideal material often indicates the presence of defects, particularly missing cluster defects.
- Methodology:
  - The MOF sample is activated (degassed) under vacuum at an elevated temperature (e.g., 120-200 °C) for several hours to remove any guest molecules from the pores.
  - A nitrogen adsorption-desorption isotherm is measured at 77 K.
  - The BET model is applied to the adsorption data in the relative pressure ( $\text{P}/\text{P}_0$ ) range of 0.05 to 0.3 to calculate the specific surface area.
  - The total pore volume is typically determined from the amount of  $\text{N}_2$  adsorbed at a relative pressure close to 1.

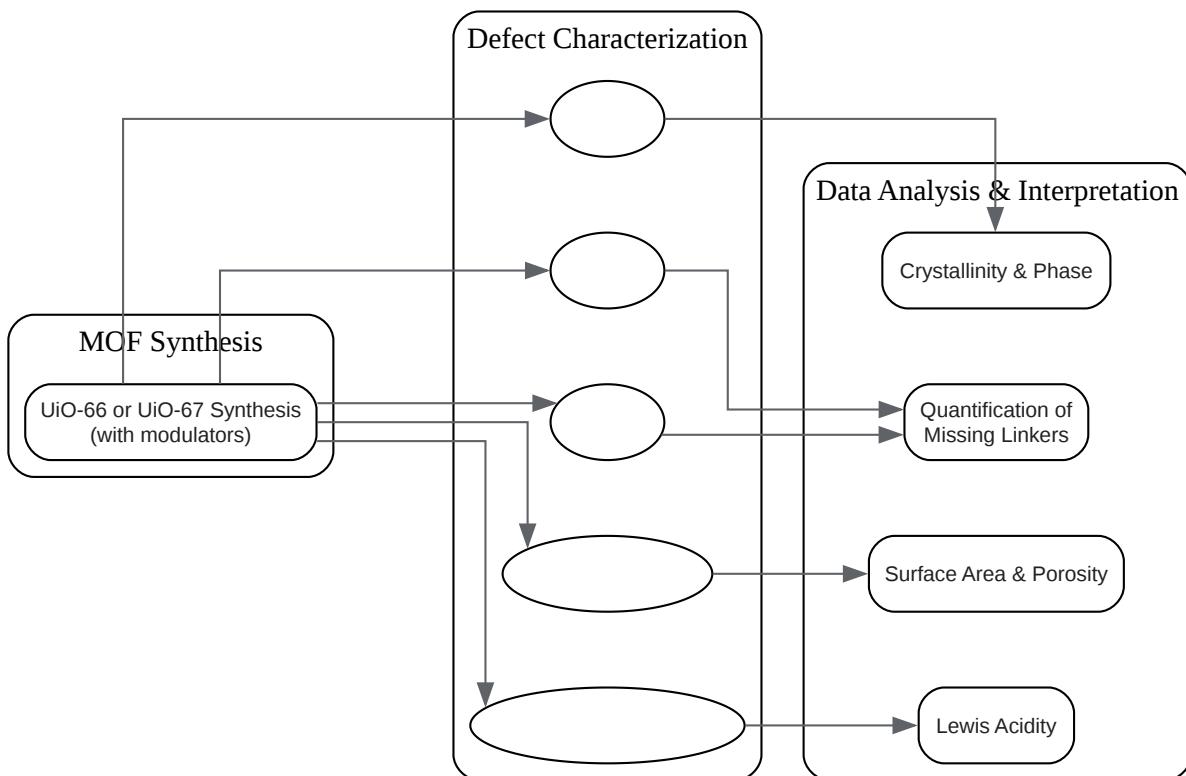
#### 5. Infrared (IR) Spectroscopy of Adsorbed Probe Molecules (e.g., CO)

- Objective: To probe the presence and nature of Lewis acid sites (coordinatively unsaturated Zr sites) that are a consequence of missing linker defects.
- Methodology:
  - A self-supporting wafer of the MOF is placed in an IR cell with  $\text{CaF}_2$  windows.
  - The sample is activated *in situ* under high vacuum and elevated temperature.
  - The sample is cooled to a low temperature (e.g., 100 K), and a background spectrum is collected.

- A small amount of a probe molecule, such as carbon monoxide (CO), is introduced into the cell.
- IR spectra are recorded as a function of probe molecule dosage. A characteristic blue shift in the vibrational frequency of CO indicates its adsorption to Lewis acidic Zr sites.[8]

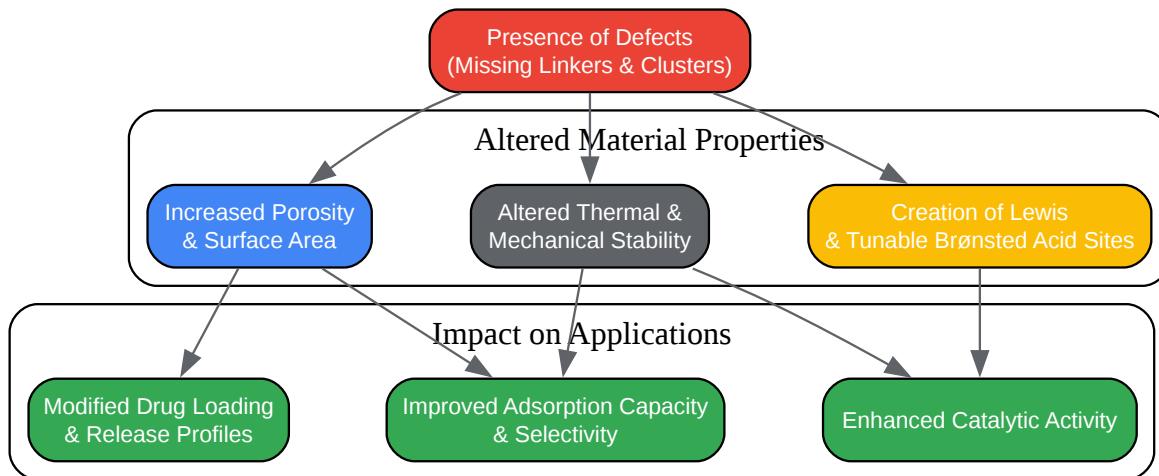
## Visualizing Defect Characterization and Impact

The following diagrams illustrate the workflow for characterizing defects and the relationship between defects and the resulting material properties.



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Caption: Workflow for the characterization of defects in UiO-66 and UiO-67.

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Caption: Impact of defects on the properties and applications of UiO-66/67.

## Conclusion

The characterization of defects in **UiO-66(Zr)** and UiO-67 is a critical aspect of their development for advanced applications. While both MOFs exhibit similar types of defects, the larger pore structure of UiO-67 means that the impact of these defects on properties such as guest molecule diffusion can be different from that in UiO-66. A comprehensive characterization approach, utilizing techniques such as PXRD, TGA, NMR, and gas adsorption, is necessary to fully understand the nature and concentration of these defects. This understanding allows researchers to rationally design and synthesize UiO materials with tailored defect structures, thereby optimizing their performance in areas ranging from catalysis to drug delivery. The continued development of advanced characterization techniques will further refine our ability to engineer these powerful materials at the molecular level.

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